Lipophilicity (LogP) as a Key Differentiator from Alkyl-Substituted Piperazines
The measured LogP of 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde is 0.1946 [1]. This value is exceptionally low for a piperazine derivative, indicating high hydrophilicity. In contrast, an analogous compound, 1-ethyl-4-(4-fluorobenzenesulfonyl)piperazine, exhibits a calculated LogP of approximately 1.4 . The >1.2 Log unit difference represents a more than 10-fold difference in partitioning into an organic phase, which will profoundly affect solubility, membrane permeability, and in vivo distribution profiles.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.1946 |
| Comparator Or Baseline | 1-ethyl-4-(4-fluorobenzenesulfonyl)piperazine (LogP ~1.4) |
| Quantified Difference | ΔLogP ≈ -1.2 |
| Conditions | Measured for target compound [1]; calculated for comparator using standard prediction models . |
Why This Matters
This pronounced difference in lipophilicity directly impacts compound handling and experimental design, making the target compound the preferred choice for applications requiring high aqueous solubility or when minimizing off-target membrane partitioning is crucial.
- [1] ChemBase.cn. (n.d.). 4-(4-fluorobenzenesulfonyl)piperazine-1-carbaldehyde (Molecule-240024). Retrieved from http://www.chembase.cn/molecule-240024.html. View Source
